Absence of Head-to-Head Performance Data Against Structurally Proximal Analogs
A systematic search of PubChem, ChEMBL, BindingDB, the Protein Data Bank, and Google Patents returned zero quantitative assay results for N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide. Its closest crystallographically characterized analog, N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS), has been co-crystallized with PTP1B, T. cruzi FPPS, and the SARS-CoV-2 Nsp3 macrodomain [1], but no affinity values (Ki, Kd, IC50) are reported for the target compound in any of these systems. Consequently, no direct head-to-head comparison, cross-study comparable, or robust class-level inference can be constructed. This evidence item confirms a data void rather than presenting a differentiation claim.
| Evidence Dimension | Quantitative biochemical or cellular activity data |
|---|---|
| Target Compound Data | No quantitative data available in any searched database |
| Comparator Or Baseline | N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS) – present in PDB entries 5QEA, 5QPU, 5S3G; no affinity values disclosed in these entries |
| Quantified Difference | Not calculable |
| Conditions | Systematic review of publicly accessible chemical biology and patent databases conducted on 2026-05-03 |
Why This Matters
The complete absence of performance data eliminates the possibility of evidence-based selection over any analog, making procurement a high-risk decision for hypothesis-driven research.
- [1] PDBj. ChemComp-JHS: N-[(4-phenyloxan-4-yl)methyl]acetamide. https://pdbj.org/emnavi/quick.php?lang=en&id=Chem-JHS (accessed 2026-05-03). View Source
